
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate is a deuterated compound with the molecular formula C22D8H9Cl2NO3 and a molecular weight of 422.331 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate typically involves the reaction of 4-chlorobenzoic acid with 4-chlorobenzylamine in the presence of deuterated reagents. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate involves its interaction with specific molecular targets and pathwaysThis property makes it valuable in studying reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(4-Chlorobenzylamino)ethyl)phenyl 4-Chlorobenzoate: Similar structure but without deuterium atoms.
4-(2-(4-Bromobenzylamino)ethyl)phenyl 4-Bromobenzoate: Similar structure with bromine atoms instead of chlorine.
4-(2-(4-Methylbenzylamino)ethyl)phenyl 4-Methylbenzoate: Similar structure with methyl groups instead of chlorine.
Uniqueness
The presence of deuterium atoms in 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical techniques and research applications, offering enhanced stability and traceability .
Propriétés
Formule moléculaire |
C22H17Cl2NO3 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenyl] 4-chloro-2,3,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26)/i3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
IFDVUUIJCJJBGN-UWAUJQNOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=C(C(=C(C(=C3[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


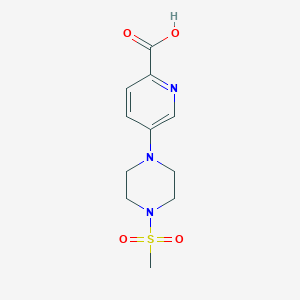
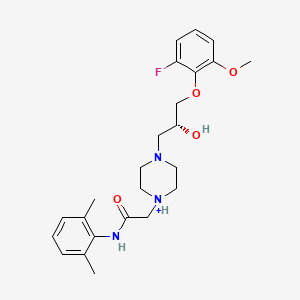
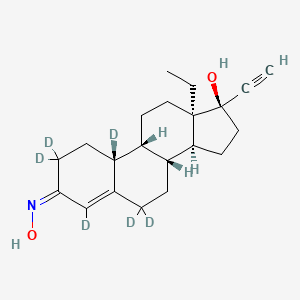
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)

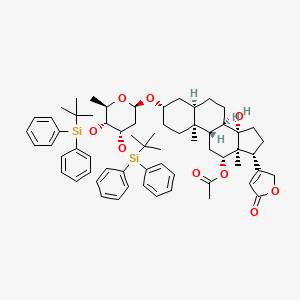
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
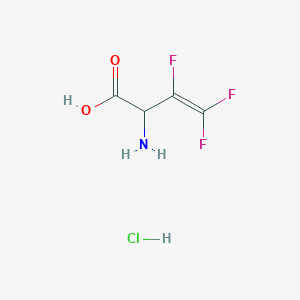
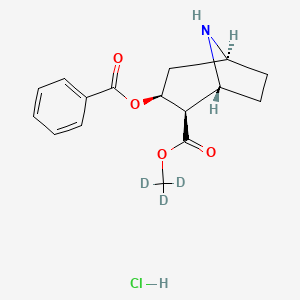
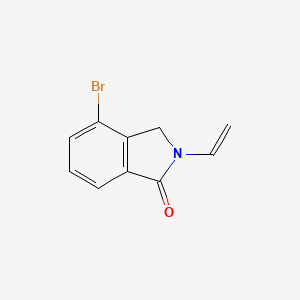
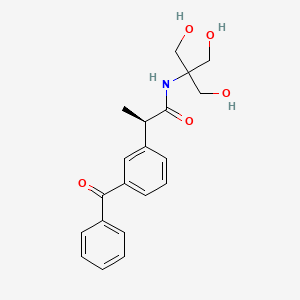
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
